(2,4-Dichlorobenzyl)hydrazine Dihydrochloride
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Overview
Description
(2,4-Dichlorobenzyl)hydrazine Dihydrochloride is a chemical compound with the molecular formula C7H10Cl4N2. It is commonly used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzyl)hydrazine Dihydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorobenzyl)hydrazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorobenzyl oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzyl compounds .
Scientific Research Applications
(2,4-Dichlorobenzyl)hydrazine Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,4-Dichlorobenzyl)hydrazine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, resulting in changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorobenzyl)hydrazine Hydrochloride
- (2,4-Dichlorophenyl)methylhydrazine Dihydrochloride
Uniqueness
(2,4-Dichlorobenzyl)hydrazine Dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its dichlorobenzyl group provides distinct reactivity compared to other hydrazine derivatives, making it valuable in various research applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVUOMSCUFLQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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